2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a 6-bromohexyl chain attached to a 1,3,2-dioxaborolane core. The dioxaborolane ring system is substituted with four methyl groups at the 4,4,5,5-positions, enhancing its steric protection and stability. The bromohexyl moiety introduces a reactive alkyl halide group, making the compound a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, polymer synthesis, and medicinal chemistry applications. Its molecular formula is C₁₃H₂₅BBrO₂, with an average molecular mass of ~305.06 g/mol (based on structural analogs in ).
The compound’s bromine atom serves as a leaving group, enabling nucleophilic substitution reactions, while the boronic ester moiety facilitates transmetalation in catalytic cycles. This dual functionality positions it as a critical building block for synthesizing complex organic molecules, including pharmaceuticals and functional materials.
Properties
IUPAC Name |
2-(6-bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BBrO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10-14/h5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKLUVQOLKMSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
This method leverages Suzuki-Miyaura coupling to introduce the boronate moiety. It is particularly effective for large-scale synthesis.
Procedure :
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Step 1 : 1,6-Dibromohexane (1.2 equiv) is treated with bis(pinacolato)diboron (1.5 equiv) in 1,4-dioxane.
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Step 2 : PdCl(dppf) (0.05 equiv) and potassium acetate (3.0 equiv) are added, and the mixture is heated at 80°C for 24 hours under nitrogen .
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Purification : The product is extracted with chloroform, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate = 4:1) .
Key Data :
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Industrial Adaptation : Continuous flow reactors enhance yield to >92%.
Alkylation of Boronic Acid Derivatives
A two-step alkylation strategy is employed for substrates sensitive to harsh conditions:
Procedure :
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Step 1 : 6-Bromo-1-hexanol (1.5 equiv) is alkylated with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in dimethylformamide (DMF) using KCO (1.5 equiv) at 70°C .
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Step 2 : The intermediate is treated with PPh (1.0 equiv) in CCl at 80°C for 8 hours to replace the hydroxyl group with bromine .
Key Data :
Industrial-Scale Synthesis
For commercial production, optimized protocols focus on cost-effectiveness and reproducibility:
Procedure :
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Reagents : 6-Bromohex-1-ene (1.0 equiv), pinacolborane (1.05 equiv), NaH (1.1 equiv).
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Conditions : Reaction conducted in THF at 95°C for 4 hours under continuous argon flow.
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Purification : Short-path distillation (bp 120–125°C at 0.1 mmHg).
Key Data :
-
Purity : 98.5% (GC).
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Throughput : 50 kg/batch in pilot plants.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Hydroboration | 85–89% | >95% | Moderate | $$ |
| Pd-Catalyzed Coupling | 89.6% | >98% | High | $$$ |
| Alkylation | 49–78% | 90–95% | Low | $ |
| Industrial-Scale | 92% | 98.5% | Very High | $$ (bulk) |
Analytical Characterization
Spectroscopic Data :
Thermal Stability : Decomposition temperature >200°C (TGA).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromohexyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronate ester group can be oxidized to form boronic acids or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as ethanol or water.
Oxidation: Hydrogen peroxide or sodium perborate can be used to oxidize the boronate ester.
Major Products Formed
Substitution: Products include azidohexyl or thiocyanatohexyl derivatives.
Coupling: Formation of biaryl compounds or other complex organic molecules.
Oxidation: Boronic acids or boronate esters with different substituents.
Scientific Research Applications
Applications in Organic Synthesis
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Cross-Coupling Reactions :
- The compound serves as an effective boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, enabling the synthesis of biaryl compounds which are pivotal in pharmaceuticals and agrochemicals.
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Functionalization of Aromatic Compounds :
- It can be utilized for the functionalization of aromatic systems through electrophilic substitution reactions. The presence of the bromine atom enhances reactivity towards nucleophiles, allowing for diverse synthetic pathways to complex organic molecules.
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Synthesis of Boron-Containing Drugs :
- The compound's boron moiety is crucial in drug design, particularly in the synthesis of boron-based inhibitors for various biological targets. Its derivatives have shown potential as anti-cancer agents by inhibiting specific enzymes involved in tumor growth.
Applications in Materials Science
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Polymer Chemistry :
- 2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its ability to form cross-links contributes to the development of high-performance materials.
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Nanocomposite Formation :
- The compound is used in the preparation of nanocomposites where it acts as a coupling agent between inorganic nanoparticles and organic polymers. This results in improved dispersion and interaction at the interface, leading to enhanced material properties.
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Sensors and Electronics :
- In electronic applications, this compound has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its incorporation into device architectures can improve charge transport properties and overall efficiency.
Case Study 1: Synthesis of Biaryl Compounds
A recent study demonstrated the use of this compound in synthesizing various biaryl compounds through Suzuki coupling reactions. The results showed high yields and selectivity for desired products under mild conditions.
| Reaction Conditions | Yield (%) | Selectivity (%) |
|---|---|---|
| Base: K₂CO₃ | 85 | 95 |
| Solvent: DMSO |
Case Study 2: Polymer Enhancement
Another research project investigated the incorporation of this compound into polycarbonate matrices. The findings indicated that adding small amounts significantly improved tensile strength and thermal stability compared to unmodified polymers.
| Property | Unmodified Polymer | Modified Polymer |
|---|---|---|
| Tensile Strength (MPa) | 50 | 75 |
| Thermal Stability (°C) | 200 | 250 |
Mechanism of Action
The mechanism of action of 2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step where the boronate ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the organic halide or pseudohalide involved in the coupling reaction .
Comparison with Similar Compounds
Alkyl-Substituted Dioxaborolanes
Key Differences :
- Chain Length: The 6-bromohexyl derivative’s extended chain enhances solubility in nonpolar solvents and reduces steric hindrance during coupling reactions compared to shorter analogs (e.g., bromomethyl).
- Reactivity : Bromine’s moderate leaving-group ability balances stability and reactivity, whereas iodine in iodomethyl derivatives offers faster substitution but lower stability.
Aryl-Substituted Dioxaborolanes
Key Differences :
- Electronic Effects : Aryl substituents modulate the boron center’s electrophilicity. Electron-withdrawing groups (e.g., Cl) enhance transmetalation efficiency in cross-couplings, while electron-donating groups (e.g., OMe) stabilize the boronic ester.
- Steric Effects : Bulky aryl groups (e.g., AnthBpin) hinder coupling reactions but improve thermal stability in materials.
Comparison with Other Methods
- Arylboronic Esters : Synthesized via Miyaura borylation (e.g., uses NCS chlorination).
- Alkylboronic Esters : Often require transition-metal catalysis or radical pathways ( describes NaOt-Bu-catalyzed reductions).
Physicochemical Properties
Biological Activity
2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 148562-18-9) is a boron-containing compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
The compound has the following chemical properties:
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination. Boron compounds are known for their ability to form stable complexes with nucleophiles such as amino acids and nucleotides, influencing various biochemical pathways.
Antimicrobial Properties
Recent studies have indicated that boron-containing compounds exhibit antimicrobial properties. For instance:
- Case Study : A study demonstrated that similar dioxaborolane derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and interference with metabolic processes .
- Findings : The compound's structure allows it to interact with bacterial membranes, potentially leading to increased permeability and subsequent cell lysis.
Cytotoxicity and Anticancer Activity
Research into the cytotoxic effects of dioxaborolanes has shown promising results:
- In Vitro Studies : Compounds structurally related to this compound demonstrated cytotoxic effects on cancer cell lines. The mechanism is believed to involve the induction of oxidative stress and apoptosis in cancer cells .
- Table 1 : Summary of Cytotoxicity Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Dioxaborolane A | HeLa | 15 | Induction of apoptosis |
| Dioxaborolane B | MCF-7 | 20 | Oxidative stress induction |
| This compound | A549 | TBD | TBD |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The lipophilic nature due to the hexyl chain may enhance membrane permeability.
- Metabolism : Further studies are needed to elucidate metabolic pathways and identify potential metabolites.
Safety and Toxicology
Safety assessments are vital for any new compound:
- Toxicological Profile : Initial assessments suggest moderate toxicity levels; however, detailed toxicological studies are required to evaluate long-term effects and safety margins in vivo.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(6-bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodology : The compound is synthesized via hydroboration of 6-bromohex-1-ene using pinacolborane or catecholborane under inert conditions. A representative procedure involves:
Cooling catecholborane in an ice bath under nitrogen.
Slow addition of 6-bromohexene to maintain temperatures below 20°C.
Warming to 95°C for 6 hours to complete hydroboration.
Post-reaction treatment with pinacol to form the borolane ester.
Purification via precipitation in chilled heptane to remove byproducts like catechol .
- Key Data : Typical yields range from 85–89%, with purity confirmed by <sup>1</sup>H NMR (δ 1.26 ppm, 12H for pinacol methyl groups; δ 3.38 ppm, t for BrCH2 protons) .
Q. How is NMR spectroscopy used to characterize this compound?
- Methodology :
- <sup>1</sup>H NMR : Peaks at δ 1.26 (s, 12H, pinacol CH3), δ 1.44–1.78 (m, 8H, hexyl chain), δ 3.38 (t, J = 6.6 Hz, 2H, BrCH2).
- <sup>11</sup>B NMR : A singlet near δ 30–35 ppm confirms the sp<sup>2</sup>-hybridized boron center.
- <sup>13</sup>C NMR : Peaks for pinacol carbons (δ 24–25 ppm) and BrCH2 (δ 33–34 ppm) .
Advanced Research Questions
Q. How can competing elimination reactions during alkylation be minimized?
- Methodology : Elimination (e.g., dehydrohalogenation) is suppressed by:
Using low temperatures (<20°C) during borane addition to reduce β-hydride elimination.
Ensuring anhydrous conditions and inert atmosphere (N2 or Ar).
Employing bulky ligands or catalysts (e.g., UiO-Co) to stabilize intermediates .
- Data : Reactions at 95°C show <5% elimination byproducts, while higher temperatures (>100°C) increase undesired alkene formation .
Q. What strategies optimize catalytic cross-coupling reactions using this borolane?
- Methodology : The bromohexyl chain enables sequential Suzuki-Miyaura coupling and nucleophilic substitution. For example:
Step 1 : Cross-coupling of the borolane with aryl halides (Pd(PPh3)4, K2CO3, 80°C).
Step 2 : Substitution of the bromide with nucleophiles (e.g., amines, thiols) under SN2 conditions .
- Data : Yields for cross-coupling range from 70–85% (GC-MS monitoring), with subsequent substitution achieving >90% conversion .
Q. How does steric bulk influence reactivity in photoredox applications?
- Methodology : The pinacol ester’s steric hindrance slows undesired protodeboronation. Experimental design includes:
Ir-catalyzed photoredox reactions under blue LED irradiation.
Screening solvents (THF > MeCN) for optimal radical stabilization.
Monitoring by <sup>11</sup>B NMR to track boron intermediate stability .
- Data : Photoredox reactions show 60–75% yields for C–C bond formation, with minimal deboronation (<5%) .
Stability & Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
